Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C10H10N4O3S |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-methoxypyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H10N4O3S/c1-16-5-3-4-12-8(13-5)6-7(9(15)17-2)18-10(11)14-6/h3-4H,1-2H3,(H2,11,14) |
InChI Key |
FNDGCUZWYRRXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)C2=C(SC(=N2)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole and pyrimidine precursors. One common method involves the condensation of 2-aminothiazole with 4-methoxypyrimidine-2-carboxylic acid under acidic conditions, followed by esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Key Reaction Stages
Nucleophilic Substitution
The thiazole ring’s electrophilic positions (e.g., position 2) undergo substitution reactions. For example, thiourea attacks the iodinated intermediate, replacing iodide with an amino group .
Amide Bond Formation
HATU-mediated coupling enables the attachment of functional groups to the carboxylate moiety. This is critical for modifying the compound’s pharmacological profile .
Deprotection Reactions
Acidic conditions (e.g., 4 N HCl) remove protecting groups like tert-butoxycarbonyl (Boc), exposing reactive sites for further functionalization .
Reaction Conditions and Optimization
Analytical Validation
Challenges and Considerations
-
Yield Optimization : Multi-step syntheses often require careful control of reaction times and solvent choices to minimize side products .
-
Selectivity : Substituent effects on the thiazole and pyrimidine rings require precise reagent selection to direct substitutions to desired positions.
This compound’s versatility in substitution and coupling reactions underscores its utility in medicinal chemistry and materials design. Further optimization of reaction conditions and mechanistic studies could enhance its applications.
Scientific Research Applications
Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Variations
The primary structural variations among analogs lie in the substituents at the thiazole C4 position. Key analogs and their substituents include:
Physicochemical Properties
- Molecular Weight : ~330–350 g/mol (estimated based on pyrimidine-containing analogs).
- LogP : ~2.5–3.5 (higher than phenyl analogs due to pyrimidine’s polarity).
- Hydrogen Bond Acceptors/Donors: Pyrimidine contributes 2 H-bond acceptors (N atoms), while the methoxy group and ester further modulate solubility .
Tabulated Comparison of Key Analogs
Q & A
Q. What are the established synthetic routes for Methyl 2-amino-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate, and how are intermediates characterized?
The compound is synthesized via condensation reactions starting from dimethyl acetone-1,3-dicarboxylate. Key steps include:
- Chlorination : Treatment with sulfuryl chloride to form a reactive intermediate.
- Cyclization : Reaction with thiourea in methanol under reflux to form the thiazole core .
- Characterization : Intermediates are validated using NMR (e.g., δ 3.59 ppm for methoxy groups), IR (e.g., 1718 cm for ester C=O), and elemental analysis (C, H, N within 0.3% of theoretical values) .
Q. Which spectroscopic and crystallographic methods are optimal for structural elucidation?
- NMR : and NMR in DMSO- or CDCl resolve substituent environments (e.g., NH protons at δ 7.85 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, identifying bond lengths and angles (e.g., thiazole-pyrimidine dihedral angles) .
- IR : Confirms functional groups like esters (1694–1718 cm) and amines (3285–3415 cm) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., split NMR signals) be resolved during characterization?
Split signals may arise from:
- Dynamic isomerism : Exocyclic double bonds (e.g., enamine intermediates) lead to rotamers, resolved by variable-temperature NMR .
- Solvent effects : Polar aprotic solvents like DMSO- stabilize specific tautomers, simplifying spectra .
- Impurities : Recrystallization (e.g., ethanol or toluene/heptane) removes byproducts, improving purity to >95% .
Q. What strategies are employed to evaluate biological activity, and how are structure-activity relationships (SAR) optimized?
- In vitro assays : Antiviral/anticancer activity is tested against cell lines (e.g., IC determination) .
- Docking studies : Molecular modeling (e.g., AutoDock) predicts binding to targets like kinases, guided by crystallographic data .
- SAR optimization : Substituent variation (e.g., methoxy vs. halogen on pyrimidine) enhances potency or metabolic stability .
Q. How are synthetic modifications (e.g., ester hydrolysis or amide coupling) methodologically executed?
- Ester → Amide : Hydrazine hydrate reflux converts esters to hydrazides (e.g., 80% yield, 294–295°C m.p.), followed by coupling with acyl chlorides .
- Protection/deprotection : NaH/4-methoxybenzyl chloride protects amines, enabling selective functionalization .
- Cyclization : DMF-DMA mediates enamine formation, facilitating pyrido[1,2-a]pyrimidine ring closure .
Q. What computational tools validate mechanistic hypotheses for reactivity or stability?
- DFT calculations : Predict reaction pathways (e.g., cyclization energy barriers) using Gaussian or ORCA .
- Molecular dynamics : Simulate stability in biological matrices (e.g., serum half-life prediction) .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .
Q. How are stability and storage conditions rigorously determined?
- Accelerated degradation : Exposure to heat (40–60°C), humidity (75% RH), or UV light identifies degradation products via HPLC-MS .
- Thermal analysis : TGA/DSC profiles confirm decomposition thresholds (e.g., >150°C for ester derivatives) .
- Storage recommendations : Anhydrous conditions at −20°C in amber vials prevent hydrolysis/oxidation .
Q. What alternative synthetic routes improve yield or sustainability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
